molecular formula C14H19NO B1339454 1-Benzyl-2,6-dimethylpiperidin-4-one CAS No. 32941-09-6

1-Benzyl-2,6-dimethylpiperidin-4-one

Cat. No. B1339454
CAS RN: 32941-09-6
M. Wt: 217.31 g/mol
InChI Key: RZABKAGQMPNUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,6-dimethylpiperidin-4-one is a chemical compound with the CAS Number: 32941-09-6 . It has a molecular weight of 217.31 and is a light yellow solid .


Synthesis Analysis

The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one involves several steps. One method involves the reaction of 3-oxopentanedioic acid with acetaldehyde in water at 20°C for 0.33 hours. This is followed by the addition of benzyl amine and stirring at room temperature for 78 hours . The reaction progress is monitored by TLC. After completion, the mixture is filtered, washed, and concentrated to yield a crude residue. The residue is then purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,6-dimethylpiperidin-4-one is represented by the linear formula C14H19NO . The InChI code for this compound is 1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 .


Physical And Chemical Properties Analysis

1-Benzyl-2,6-dimethylpiperidin-4-one is a light yellow solid . It has a molecular weight of 217.31 and a linear formula of C14H19NO .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives

    • Field : Synthetic Chemistry
    • Application : Imidazole and its derivatives have applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
    • Method : Diverse multicomponent reactions are conducted under different conditions. The role of catalysts and diverse conditions are highlighted, optimizing synthetic efficiency .
    • Results : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .
  • Preparation of Benzyl Ethers and Esters

    • Field : Organic Chemistry
    • Application : 2-Benzyloxy-1-methylpyridinium triflate is a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
    • Method : A revised benzyl transfer protocol is provided in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .
    • Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
  • Synthesis of 1,2-Disubstituted Benzimidazoles

    • Field : Pharmacology
    • Application : The benzimidazole ring of the heterocyclic pharmacophores is one of the most widespread and studied systems in nature .
    • Method : A simple microwave assisted method for the synthesis of 1,2-disubstituted benzimidazoles is reported .
    • Results : The study is a crucial point for the development of a clinically available benzimidazole-based drug .
  • Drug Discovery

    • Field : Pharmaceutical Sciences
    • Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Method : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Results : This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Synthesis and Pharmacological Applications

    • Field : Molecular Sciences
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
    • Method : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Sciences
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZABKAGQMPNUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,6-dimethylpiperidin-4-one

CAS RN

32941-09-6
Record name 1-benzyl-2,6-dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.